molecular formula C10H20N2 B13163642 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine

8-Propyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B13163642
M. Wt: 168.28 g/mol
InChI Key: KQOCDDJJHIAYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Propyl-8-azabicyclo[3.2.1]octan-3-amine is a chemical compound built around the 8-azabicyclo[3.2.1]octane core scaffold, which is the fundamental structural framework for the family of tropane alkaloids . This scaffold is of significant and enduring interest in medicinal chemistry and chemical biology due to its presence in a wide array of biologically active compounds. The specific substitution pattern of this compound, featuring a propyl group on the nitrogen atom and an amine functional group at the C3 position, makes it a valuable intermediate for pharmaceutical research and development. Research into such derivatives is often directed towards the preparation of this basic structure in a stereoselective manner, as the stereochemistry is crucial for biological activity . Compounds based on this architecture have been investigated as ligands for key central nervous system receptors, including dopamine (D2 and D3) and serotonin (5-HT1A and 5-HT2) receptors, which are important targets for neurological and psychiatric disorders . As such, this amine serves as a versatile building block for the synthesis of more complex molecules for probing biological pathways and for structure-activity relationship (SAR) studies. The compound is provided For Research Use Only and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

8-propyl-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C10H20N2/c1-2-5-12-9-3-4-10(12)7-8(11)6-9/h8-10H,2-7,11H2,1H3

InChI Key

KQOCDDJJHIAYSU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2CCC1CC(C2)N

Origin of Product

United States

Synthetic Methodologies for 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 Amine and Its Congeners

Established Synthetic Pathways for the 8-Azabicyclo[3.2.1]octane Core

The construction of the 8-azabicyclo[3.2.1]octane ring system is a central theme in alkaloid synthesis, with numerous methods developed since the early 20th century. researchgate.net These approaches aim to efficiently create the characteristic bicyclic structure, often starting from simple, acyclic precursors.

The most classic and historically significant method for constructing the tropane (B1204802) core is the Robinson synthesis of tropinone (B130398), first reported in 1917. wikipedia.org This reaction is a prime example of a biomimetic synthesis and utilizes a "double Mannich" reaction in a one-pot process. wikipedia.org The condensation involves succinaldehyde, a primary amine (like methylamine), and a derivative of acetone (B3395972), such as acetonedicarboxylic acid. wikipedia.orgorientjchem.org

The mechanism involves the initial formation of an imine from the amine and succinaldehyde, followed by an intramolecular cyclization to form a five-membered ring. orientjchem.org This intermediate then undergoes an intermolecular Mannich reaction with the enolate of the acetone derivative, followed by a second intramolecular Mannich reaction to close the six-membered ring, thus forming the bicyclic tropane skeleton. wikipedia.orgorientjchem.org Subsequent decarboxylation yields tropinone, a versatile intermediate for a wide range of tropane alkaloids. wikipedia.org This one-pot synthesis is lauded for its efficiency and for assembling a complex bicyclic structure from simple acyclic precursors. nih.gov

Reactant Role in Robinson's Tropinone Synthesis
SuccinaldehydeProvides the four-carbon chain for the pyrrolidine (B122466) ring
MethylamineSource of the nitrogen atom (N-8) and a methyl group
Acetonedicarboxylic acidActs as an acetone equivalent, providing the three-carbon bridge

Beyond the classic Mannich condensation, several other strategies have been developed to construct the 8-azabicyclo[3.2.1]octane core. These methods often provide access to different substitution patterns or offer improved stereocontrol.

Intramolecular Cyclization: These strategies involve forming one of the rings from a pre-existing cyclic precursor. For instance, intramolecular SN2 reactions have been employed where a nucleophilic amine on a cyclopentane (B165970) or piperidine (B6355638) side chain displaces a leaving group to form the bicyclic system. rsc.org Another approach involves a palladium(II)-catalyzed intramolecular cyclization, followed by a samarium(II) iodide-promoted cascade reaction to furnish the core. rsc.org

Cycloaddition Reactions: [3+2] and [4+3] cycloaddition reactions are powerful tools for forming the tropane skeleton. Asymmetric 1,3-dipolar cycloadditions between cyclic azomethine ylides and dipolarophiles can generate optically active 8-azabicyclo[3.2.1]octanes with high stereoselectivity. rsc.org

Vinyl Aziridine (B145994) Rearrangement: A modern approach relies on the aziridination of a cycloheptadiene intermediate. The resulting vinyl aziridine can then undergo a rearrangement to form the 8-azabicyclo[3.2.1]octane core. nih.govresearchgate.net This strategy is particularly useful as it allows for late-stage functionalization at various positions of the tropane ring. nih.gov

Strategy Key Transformation Precursors Reference
Intramolecular SN2 ReactionNucleophilic attack by amineSubstituted cyclopentanes/piperidines rsc.org
1,3-Dipolar CycloadditionReaction of an azomethine ylideDiazo imines, acryloylpyrazolidinone rsc.org
Vinyl Aziridine RearrangementAziridination followed by rearrangementSubstituted cycloheptadiene nih.govresearchgate.net

Targeted N-Propyl Functionalization Strategies for 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine

Once the core 8-azabicyclo[3.2.1]octane skeleton is synthesized, the next step is the introduction of the propyl group at the N-8 position. This is typically achieved starting from the corresponding secondary amine, known as a "nor" derivative (e.g., nortropinone), which lacks a substituent on the nitrogen.

Direct N-alkylation is a straightforward method for introducing the propyl group. This SN2 reaction involves treating the secondary amine (nortropane derivative) with a propyl electrophile, such as 1-bromopropane (B46711) or 1-iodopropane, usually in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. rsc.org The choice of solvent and base is crucial to optimize the reaction yield and minimize potential side reactions, such as over-alkylation to form a quaternary ammonium (B1175870) salt.

Reagent Type Examples Purpose
Propylating Agent1-Bromopropane, 1-Iodopropane, Propyl triflateSource of the propyl group
BasePotassium carbonate (K₂CO₃), Triethylamine (B128534) (Et₃N)Acid scavenger
SolventAcetonitrile (MeCN), Dimethylformamide (DMF)Reaction medium

Reductive amination is another highly effective and common method for N-alkylation. This two-step, one-pot process involves the reaction of the nortropane secondary amine with propanal (propionaldehyde). The initial reaction forms an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the N-propylated product. nih.gov

This method is often preferred over direct alkylation due to its milder conditions and the lower propensity for over-alkylation. organic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being particularly mild and selective for the iminium ion in the presence of the aldehyde. organic-chemistry.org

Reducing Agent Abbreviation Typical Conditions Reference
Sodium triacetoxyborohydrideSTABDichloroethane (DCE), Room Temperature organic-chemistry.org
Sodium cyanoborohydrideNaBH₃CNMethanol (MeOH), pH control
Sodium borohydrideNaBH₄Methanol (MeOH) organic-chemistry.org
Hydrogen (H₂) with CatalystH₂/Pd-CPressurized H₂, various solvents nih.gov

In multi-step syntheses involving molecules with multiple reactive sites, such as the precursor to this compound, protecting groups are essential. wikipedia.org They are used to temporarily mask a functional group to prevent it from reacting while another part of the molecule is being modified. jocpr.com

In the context of this specific synthesis, a protecting group might be required for the amine at the C-3 position while the N-8 propylation is carried out, especially if the C-3 amine is primary or secondary. Without protection, the C-3 amine would compete with the N-8 amine in alkylation or reductive amination reactions.

Conversely, some synthetic routes to the core scaffold utilize a protecting group on the nitrogen atom (N-8) during the cyclization steps. nih.gov For example, a phthalimide (B116566) group can be used during a vinyl aziridine rearrangement strategy. nih.gov This protecting group is then removed to reveal the secondary amine, which can subsequently be functionalized with the desired propyl group. Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be installed and removed under specific and mild conditions. chemistrytalk.org

Protecting Group Abbreviation Deprotection Conditions
tert-ButyloxycarbonylBocStrong acid (e.g., Trifluoroacetic acid, TFA)
BenzyloxycarbonylCbzHydrogenolysis (H₂/Pd-C)
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)
PhthalimidePhthHydrazine (H₂NNH₂)

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound presents a significant challenge due to the presence of multiple chiral centers and the rigid bicyclic structure, which gives rise to endo and exo diastereomers. Stereoselective synthesis aims to produce a single desired stereoisomer, which is critical as different isomers can have vastly different biological activities.

A key precursor for the synthesis is often a ketone, such as 8-propyl-8-azabicyclo[3.2.1]octan-3-one. The stereoselective reduction or amination of this ketone is a common strategy to install the 3-amino group with specific stereochemistry.

Chemoenzymatic Synthesis: Biocatalysis, particularly using amine transaminases (ATAs), has emerged as a powerful tool for the stereoselective amination of prochiral ketones. researchgate.net This method offers an environmentally benign alternative to traditional metal-catalyzed reactions. Protein engineering has been employed to develop ATA variants with high selectivity for demanding substrates like bicyclic ketones. In a study on a related compound, 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one, a wild-type ATA initially showed poor conversion and selectivity. However, through rational design and directed evolution, a variant with five mutations was developed. This engineered enzyme catalyzed the synthesis of the exo-amine with greater than 99% diastereomeric excess (de). researchgate.netscispace.com This approach highlights the potential for creating highly specific biocatalysts for producing desired diastereomers of substituted 3-amino-8-azabicyclo[3.2.1]octanes.

Asymmetric Desymmetrization: Another advanced strategy involves the desymmetrization of achiral or meso-compounds. rsc.org For instance, an intramolecular desymmetrization of a meso-epoxide can be used to construct the 8-azabicyclo[3.2.1]octane core enantioselectively. researchgate.net While not directly demonstrated for the N-propyl-3-amine derivative, this methodology represents a state-of-the-art approach to controlling the absolute stereochemistry of the bicyclic scaffold. rsc.org

The choice of synthetic route dictates the stereochemical outcome, yielding either the endo or exo diastereomer. The endo and exo nomenclature refers to the orientation of the substituent at the 3-position relative to the larger six-membered ring of the bicyclic system.

Method Precursor Key Reagent/Catalyst Primary Product Stereoselectivity
Chemoenzymatic Asymmetric Amination8-Benzoyl-8-azabicyclo[3.2.1]octan-3-oneEngineered Amine Transaminase (ATA)exo-3-Amino-8-benzoyl-8-azabicyclo[3.2.1]octane>99% de researchgate.netscispace.com
Asymmetric Desymmetrizationmeso-EpoxideChiral CatalystEnantiomerically enriched 8-azabicyclo[3.2.1]octane coreHigh ee (enantiomeric excess) researchgate.net

This table summarizes stereoselective methods applicable to the 8-azabicyclo[3.2.1]octane scaffold, which are foundational for synthesizing stereoisomers of the target compound.

Advanced Synthetic Transformations at the 3-Position of this compound

The amino group at the 3-position of the 8-azabicyclo[3.2.1]octane core is a versatile functional handle for introducing a wide array of substituents, enabling the synthesis of diverse chemical libraries for drug discovery. These transformations allow for fine-tuning of the molecule's physicochemical and pharmacological properties. The reactivity of the amine depends on its stereochemistry (endo or exo), which can influence steric accessibility.

Sulfonamide Formation: A common and important transformation is the reaction of the 3-amino group with sulfonyl chlorides to form sulfonamides. This reaction has been used to synthesize novel inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov Starting from either the endo- or exo-3-amino-8-azabicyclo[3.2.1]octane precursors (often with a Boc protecting group on the bridgehead nitrogen), reaction with various substituted pyrazole-sulfonyl chlorides in the presence of a base like triethylamine (TEA) yields the corresponding sulfonamides. nih.govacs.org Studies have shown that the stereochemistry at the 3-position significantly impacts biological activity, with the endo-isomers often showing higher potency than their exo-counterparts in certain biological targets. acs.org

Amide and Carbamate Formation: The 3-amino group can readily react with activated carboxylic acids or acyl chlorides to form amides, or with chloroformates and related reagents to produce carbamates. These linkages are prevalent in many pharmaceuticals. For example, the reaction with R³ᵃC(O)-L, where L is a leaving group, yields an amide. google.com

Thiourea Synthesis: The synthesis of thioureas from the 3-amino precursors provides another route to structural diversification. This can be achieved by reacting the amine with an appropriate isothiocyanate. This transformation has been explored for related 2-azabicycloalkane amines to generate a set of thioureas with potential applications as organocatalysts or biologically active agents. pwr.edu.pl

The table below details key transformations at the 3-amino position.

Reaction Type Starting Material Reagent Functional Group Formed Example Application
Sulfonylationendo/exo-3-Amino-8-azabicyclo[3.2.1]octanePyrazole-sulfonyl chlorideSulfonamideNAAA Inhibitors nih.govacs.org
Acylationendo/exo-3-Amino-8-azabicyclo[3.2.1]octaneAcyl chloride (R-COCl)AmideBioactive Compound Synthesis google.com
Carbamoylationendo/exo-3-Amino-8-azabicyclo[3.2.1]octaneIsocyanate (R-N=C=O)UreaBioactive Compound Synthesis google.com
Thiourea Formationendo/exo-3-Amino-8-azabicyclo[3.2.1]octaneIsothiocyanate (R-N=C=S)ThioureaSynthesis of derivatives pwr.edu.pl

This interactive table outlines advanced synthetic transformations possible at the 3-amino position of the 8-azabicyclo[3.2.1]octane core.

Stereochemical and Conformational Aspects of the 8 Azabicyclo 3.2.1 Octan 3 Amine System

Analysis of Endo/Exo Isomerism at the 3-Position of the 8-Azabicyclo[3.2.1]octane Scaffold

A key stereochemical feature of the 8-azabicyclo[3.2.1]octane system is the potential for isomerism at the 3-position of the seven-membered ring. Depending on the orientation of the substituent relative to the ethylene (B1197577) bridge (C6 and C7), two distinct diastereomers, designated endo and exo, can exist. google.com In the endo configuration, the substituent is oriented towards the ethylene bridge, while in the exo configuration, it points away.

The formation and separation of these isomers are critical considerations in the synthesis of 8-azabicyclo[3.2.1]octane derivatives. rsc.org For instance, the synthesis of aldols of tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one) can lead to different diastereomers, and it has been observed that exo forms can invert to the corresponding endo isomers under certain conditions, such as in the presence of silica (B1680970) gel. beilstein-journals.org Furthermore, selective crystallization has been demonstrated as a viable method for separating endo and exo isomers of 3-aminotropane, highlighting the distinct physical properties of these stereoisomers. nih.gov

DerivativeEndo/Exo RatioReference
Aldol of TropinoneInterconversion observed beilstein-journals.org
3-AminotropaneSeparable by crystallization nih.gov

Influence of Stereochemistry on Molecular Recognition

The precise three-dimensional arrangement of substituents on the 8-azabicyclo[3.2.1]octane scaffold is a determining factor in its ability to interact with biological receptors. The distinction between endo and exo stereochemistry can lead to dramatically different pharmacological activities.

A compelling example of this is seen in a class of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. Within this series, a sulfonamide analogue featuring an endo-substituted 8-azabicyclo[3.2.1]octane core displayed submicromolar inhibitory activity. nih.gov In stark contrast, the corresponding exo-diastereoisomer was found to be completely devoid of any activity toward the human NAAA enzyme. nih.gov This finding underscores the critical role of stereochemistry in molecular recognition; the specific orientation of the substituent at the 3-position is essential for proper binding and interaction with the active site of the enzyme.

Similarly, in tropane (B1204802) ring analogues of paroxetine, which target the serotonin (B10506) transporter (5-HTT), the stereochemistry equivalent to paroxetine's own configuration exhibited the highest affinity. nih.gov The relative stability of various isomers can also influence their interactions with receptor binding sites, making stereochemical control a paramount objective in the design of potent and selective ligands. academie-sciences.fracademie-sciences.fr

Conformational Dynamics of the Bridged Bicyclic Ring System

The 8-azabicyclo[3.2.1]octane system is a conformationally constrained bicyclic structure. Structural studies on related compounds, such as 3-methyl-3-azabicyclo[3.2.1]octane derivatives, have shown that the bicyclic moiety predominantly adopts a chair-envelope conformation in solution. researchgate.net In this arrangement, the six-membered piperidine (B6355638) ring is in a chair conformation, while the five-membered ring adopts an envelope shape. This inherent rigidity is a key feature that makes the scaffold a valuable template in drug design. montclair.edu

Computational Studies on Preferred Conformations of 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine

While specific computational studies exclusively on this compound are not extensively documented in the literature, a wealth of information can be extrapolated from computational and spectroscopic analyses of closely related N-substituted tropane analogues. academie-sciences.fracademie-sciences.frresearchgate.net Density Functional Theory (DFT) calculations are commonly employed to investigate the conformational preferences and relative stabilities of these systems. montclair.edu

For N-substituted nortropinones, computational studies have been instrumental in determining the preferred stereochemistry of the N-invertomers (isomers arising from the inversion of the nitrogen atom's lone pair and substituent). academie-sciences.fracademie-sciences.fr These studies typically reveal that the six-membered ring maintains a chair conformation. The N-alkyl substituent, in this case, the propyl group, can occupy either an axial or an equatorial position relative to this ring. The energetic favorability of one position over the other is influenced by steric interactions and solvent effects. academie-sciences.fr

Impact of N-Propyl Substitution on Nitrogen Inversion and Ring Puckering

The substitution at the nitrogen atom of the 8-azabicyclo[3.2.1]octane ring has a significant influence on the molecule's dynamic conformational properties, specifically nitrogen inversion and ring puckering.

Nitrogen inversion refers to the rapid oscillation of the nitrogen atom and its substituents through the plane formed by the atoms attached to it. In the 8-azabicyclo[3.2.1]octane system, this inversion leads to an equilibrium between two diastereomeric states, known as invertomers, where the N-substituent is either in an axial or an equatorial position. academie-sciences.fr The size and nature of the N-alkyl group play a crucial role in determining the position of this equilibrium. Studies on N-substituted tropinones have shown that while N-methyl groups may show a slight preference for the axial position in nonpolar solvents, there is a preference for the equatorial N-invertomer in some C-3 substituted tropanes. academie-sciences.fracademie-sciences.fr The enantioselectivity of reactions involving these molecules is directly affected by the configurational preference of the N-substituent in the reaction medium. academie-sciences.fr

FeatureDescriptionInfluencing Factors
Nitrogen Inversion Equilibrium between axial and equatorial N-propyl group positions.Steric bulk of the propyl group, solvent polarity. academie-sciences.fr
Ring Puckering Deviation from a planar structure, typically a chair-envelope conformation.Substituents at the 3-position and 8-position. researchgate.net

Structure Activity Relationship Sar Investigations of 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 Amine Derivatives

Methodologies for In Vitro Pharmacological Characterization

The in vitro pharmacological characterization of 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine and its derivatives involves a suite of assays to determine their binding affinity and functional activity at various biological targets. These methodologies are crucial for elucidating the structure-activity relationships (SAR) that govern the interaction of these compounds with receptors and transporters.

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or transporter. giffordbioscience.com These assays utilize a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target) and measure the ability of a test compound to displace this radioligand. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

For the characterization of 8-azabicyclo[3.2.1]octane derivatives at monoamine transporters, radioligand binding assays are performed using membrane preparations from tissues or cells expressing the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Commonly used radioligands include [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET. acs.org The assays involve incubating the membrane preparation with the radioligand and varying concentrations of the test compound. The amount of bound radioactivity is then measured to determine the extent of displacement.

Similarly, to assess the affinity of these derivatives for opioid receptors, competitive radioligand binding assays are conducted using cell lines expressing the mu (µ), kappa (κ), and delta (δ) opioid receptors. nih.gov A common radioligand used for the mu-opioid receptor is [³H]Naloxone. nih.gov The principle remains the same: measuring the displacement of the radioligand by the test compound to calculate the Kᵢ value. nih.gov

While binding assays provide information about the affinity of a compound for a target, functional assays are necessary to determine its efficacy, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors (GPCRs) like the opioid receptors, [³⁵S]GTPγS binding assays are a widely used functional assay.

This assay measures the activation of G-proteins, which is an early step in the signal transduction cascade following receptor activation by an agonist. In the presence of an agonist, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of the activated G-protein, which can then be quantified. The potency of an agonist is determined by its EC₅₀ value (the concentration required to produce 50% of the maximal response), and its efficacy is determined by the maximal stimulation (Eₘₐₓ) relative to a known full agonist. For antagonists, their ability to inhibit the agonist-induced [³⁵S]GTPγS binding is measured to determine their inhibitory constant (Kₑ).

SAR of this compound Derivatives at Key Biological Targets

The structural modifications of the 8-azabicyclo[3.2.1]octane scaffold have a profound impact on the affinity and selectivity of its derivatives for various biological targets. The following sections detail the structure-activity relationships at monoamine transporters and opioid receptors.

Derivatives of the 8-azabicyclo[3.2.1]octane framework have been extensively studied for their interactions with monoamine transporters. nih.govnih.govresearchgate.net The nature of the substituent at the 8-position of the bicyclic ring system plays a critical role in modulating the affinity and selectivity for DAT, SERT, and NET.

Research on a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed that N-substitution significantly influences the transporter affinity profile. nih.gov For instance, the 8-cyclopropylmethyl derivative was identified as a unique moiety that imparts high SERT/DAT selectivity. nih.govnih.govresearchgate.net This particular derivative was among the most potent compounds for DAT (Kᵢ of 4.0 nM) and exhibited remarkable selectivity for DAT over SERT (SERT/DAT ratio of 1060). nih.govnih.govresearchgate.net In contrast, the 8-chlorobenzyl derivative showed high selectivity for DAT over NET (NET/DAT ratio of 1358). nih.govnih.govresearchgate.net

The selectivity of these compounds for a specific monoamine transporter is a key determinant of their potential pharmacological profile. High selectivity for DAT is often a target for developing medications for cocaine abuse. researchgate.net The rigid ethylidenyl-8-azabicyclic[3.2.1]octane skeleton contributes to stereoselective binding and uptake inhibition at the DAT. nih.govnih.govresearchgate.net

The following table summarizes the binding affinities and selectivity ratios for a selection of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives.

Compound8-SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
22e Cyclopropylmethyl4.04240-1060-
22g 4-Chlorobenzyl3.9-5300-1358

Data sourced from scientific literature. nih.govnih.govresearchgate.net

The 8-azabicyclo[3.2.1]octane scaffold has also been utilized in the design of ligands for opioid receptors. Structure-activity relationship studies on a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides have led to the identification of potent and selective kappa opioid receptor (KOR) antagonists. ebi.ac.ukresearchgate.netnih.gov

Modification of the pendant N-substitution on the benzamide portion of these molecules was found to significantly impact their opioid receptor selectivity. For example, the inclusion of a cyclohexylurea moiety resulted in analogs with greater in vitro opioid and hERG selectivity. ebi.ac.ukresearchgate.net One such analog, compound 12 , displayed a kappa IC₅₀ of 172 nM with a mu:kappa ratio of 93 and a delta:kappa ratio of >174. ebi.ac.ukresearchgate.net

Further modifications to this scaffold led to the development of analog 6c , which exhibited a kappa IC₅₀ of 20 nM, with a mu:kappa selectivity of 36 and a delta:kappa selectivity of 415. researchgate.netnih.gov These findings highlight the tunability of the 8-azabicyclo[3.2.1]octane framework for achieving desired selectivity profiles at opioid receptors.

The table below presents the in vitro opioid receptor activity for selected 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives.

Compoundκ IC₅₀ (nM)µ:κ Ratioδ:κ Ratio
3 77>400>400
6c 2036415
12 17293>174

Data sourced from scientific literature. ebi.ac.ukresearchgate.netnih.gov

Serotonin (5-HT) Receptor Subtypes

Derivatives of the 8-azabicyclo[3.2.1]octane skeleton have been extensively studied for their interaction with monoamine transporters, including the serotonin transporter (SERT). sigmaaldrich.com SAR studies reveal that selectivity between the dopamine transporter (DAT) and SERT is heavily influenced by the substitution at the C-3 position of the tropane (B1204802) ring. researchgate.net For instance, the introduction of 3-heterobiaryl systems, such as 4-(2-pyrrolyl)phenyl or 4-(2-thiophenyl)phenyl at the 3-position, tends to confer a preference for SERT over DAT. nih.gov In contrast, 3-monoaryl systems often exhibit selectivity for DAT. nih.gov

A series of 3β-naphthyltropane derivatives were found to have high affinity for both DAT and SERT, representing some of the most potent inhibitors based on the tropane structure. acs.org Further investigations into 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have provided insights into achieving transporter selectivity. While many compounds in this class show high affinity for DAT, specific N-substitutions can modulate selectivity. For example, an 8-cyclopropylmethyl derivative was identified as a highly DAT-selective ligand with a SERT/DAT selectivity ratio of 1060. nih.govresearchgate.net This suggests that while the core scaffold has an affinity for monoamine transporters, the substituent at the 8-position plays a crucial role in fine-tuning the selectivity profile between SERT and DAT. nih.gov

Compound IDN-SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)SERT/DAT Selectivity
22e Cyclopropylmethyl4.042401060
22g 4-Chlorobenzyl3.91510387

Data derived from studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives. nih.govresearchgate.net

Vasopressin V1A Receptor Antagonism

The 8-azabicyclo[3.2.1]octane framework has been successfully incorporated into antagonists for the vasopressin V1A receptor. A novel series of 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides were discovered to be high-affinity, selective vasopressin V1A antagonists. nih.gov Further research on biaryl amides featuring an azabicyclooctane amine headpiece led to the identification of several analogs with excellent V1a and good V2-receptor binding affinities. nih.gov These findings underscore the utility of the 8-azabicyclo[3.2.1]octan-3-amine core as a scaffold for developing potent and selective vasopressin receptor antagonists.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a promising strategy for managing inflammatory conditions. acs.orgsciprofiles.com A novel class of non-covalent NAAA inhibitors has been developed featuring a pyrazole (B372694) azabicyclo[3.2.1]octane structural core. acs.orgnih.gov SAR studies on these compounds have elucidated key structural requirements for potent inhibition.

For instance, 3,5-dialkyl substitution on the pyrazole ring was found to be important for activity. acs.org The presence of a hydrogen bond donor in a specific region of the protein pocket also proved to be a crucial requirement. acs.org The length and bulkiness of aliphatic substituents on the pyrazole ring were investigated, with an n-propyl chain at position 5 of the pyrazole (compound 9) resulting in a 3-fold higher potency compared to the initial hit compound. acs.org This suggests the presence of a lipophilic pocket that can accommodate an aliphatic side chain of a specific size. Further optimization by introducing an ethoxymethyl side chain on a pyrazine ring linked to the octane core led to the discovery of a highly potent inhibitor, ARN19689, with an IC₅₀ value in the low nanomolar range (42 nM). sciprofiles.comacs.orgnih.gov This compound also demonstrated high selectivity for NAAA over other hydrolases like FAAH and acid ceramidase. acs.org

CompoundPyrazole Ring Substituentsh-NAAA IC₅₀ (μM)
1 3-Me, 5-Me1.05
8 3-Me, 5-Et0.62
9 3-Me, 5-n-Pr0.33
10 3-Me, 5-n-Bu0.91
11 3-Me, 5-i-Pr0.64
50 (ARN19689) (Linked to ethoxymethyl-pyrazinyloxy)0.042

Data from SAR studies on pyrazole azabicyclo[3.2.1]octane sulfonamides. acs.org

Other Receptor Systems (e.g., NK1 antagonists)

The versatility of the 8-azabicyclo[3.2.1]octane scaffold extends to other receptor systems, notably as neurokinin-1 (NK1) receptor antagonists. wikipedia.org A series of 8-azabicyclo[3.2.1]octane benzylamine derivatives have been investigated, with SAR studies focusing on the benzylamine and 6-exo substituents. The incorporation of acidic substituents at the C6 position resulted in compounds with high affinity for the human NK1 receptor and selectivity over the hERG channel. nih.gov Another series based on a 1-phenyl-8-azabicyclo[3.2.1]octane ether scaffold also yielded high-affinity NK1 antagonists. researchgate.net

Furthermore, derivatives have been developed as selective antagonists for the kappa opioid receptor. A series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides demonstrated potent and selective kappa antagonism along with good brain exposure. nih.gov Modifications to this series, such as including a cyclohexylurea moiety, produced analogs with even greater in vitro opioid and hERG selectivity. nih.gov

Elucidation of Pharmacophoric Requirements for 8-Propyl-8-azabicyclo[3.2.1]octane Analogs

Role of the N-Propyl Moiety in Receptor/Transporter Interactions

The substituent on the nitrogen atom of the 8-azabicyclo[3.2.1]octane ring is a critical determinant of binding affinity and selectivity. While N-substitution on 3-phenyltropane-based DAT inhibitors often has little effect on affinity, it can significantly improve DAT selectivity over SERT in other related scaffolds. nih.gov

In the context of NAAA inhibitors, SAR studies of pyrazole sulfonamides with the 8-azabicyclo[3.2.1]octane core showed that extending the size of alkyl groups was generally well-tolerated. acs.org Specifically, an n-propyl chain as a substituent on the pyrazole ring (not the bridgehead nitrogen) led to a threefold increase in potency, indicating an interaction with a specific lipophilic pocket. acs.org For monoamine transporters, studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed that the N-substituent is key to modulating selectivity. For instance, replacing an N-methyl group with larger groups like cyclopropylmethyl or chlorobenzyl dramatically increased selectivity for DAT over SERT and NET, respectively. nih.govresearchgate.netnih.gov This highlights that the size and nature of the N-substituent, such as an N-propyl group, are crucial for optimizing ligand-target interactions and achieving the desired selectivity profile.

Significance of the 3-Amino Group in Ligand-Target Recognition

The 3-amino group on the 8-azabicyclo[3.2.1]octane scaffold is a key functional group that serves as a versatile handle for introducing a wide range of substituents, thereby influencing the compound's biological activity. In the development of vasopressin V1A antagonists, this amino group is part of an amide linkage in active compounds like (8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides. nih.gov This indicates that the 3-amino group acts as a crucial attachment point for moieties that engage with the receptor binding pocket.

Similarly, in NK1 antagonists, the 3-amino group is part of the benzylamine structure essential for activity. nih.gov The bicyclic structure of the core allows the 3-amino group and its substituents to be positioned correctly within the active sites of target enzymes or receptors, enabling specific interactions that can modulate their activity. The orientation of this group (endo or exo) can also be critical, as seen in many tropane-based compounds where stereochemistry dictates receptor affinity and selectivity. researchgate.net Therefore, the 3-amino group is a fundamental pharmacophoric element for ligand-target recognition across multiple receptor systems.

Computational Approaches in the Study of 8 Azabicyclo 3.2.1 Octan 3 Amine Ligands

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the 8-azabicyclo[3.2.1]octane series, QSAR studies are instrumental in identifying the key molecular features that govern their potency and selectivity towards specific biological targets, such as monoamine transporters or receptors. nih.govresearchgate.net

3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to analogs of 8-azabicyclo[3.2.1]octane. nih.gov These methods generate a 3D grid around an aligned set of molecules and calculate steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). The resulting data is then correlated with biological activity using statistical methods like Partial Least Squares (PLS) to build a predictive model. For instance, QSAR models have been developed to understand the binding affinities of 3β-naphthyltropane derivatives at dopamine (B1211576) and serotonin (B10506) transporters. acs.org These models provide valuable insights into how substitutions on the 8-azabicyclo[3.2.1]octane core influence biological activity, guiding the rational design of new ligands. nih.gov

The development of a robust and predictive QSAR model is critically dependent on two key steps: the selection of appropriate molecular descriptors and rigorous model validation.

Descriptor Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). The initial step involves generating a large pool of descriptors. mdpi.com Subsequently, feature selection algorithms are employed to choose a subset of descriptors that are most relevant to the biological activity and are not highly intercorrelated. d-nb.infonih.gov Removing redundant or irrelevant descriptors is crucial to avoid overfitting and to build a more interpretable model.

Model Validation: A QSAR model must be rigorously validated to ensure its predictive power for new, untested compounds. mdpi.com Validation is typically performed using both internal and external methods.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's internal consistency and stability. The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good model. nih.gov

External Validation: The model's true predictive ability is tested on an external set of compounds that were not used in the model-building process. The predictive correlation coefficient (r²_pred) is calculated to evaluate how well the model predicts the activity of these external compounds. nih.gov

A statistically sound QSAR model is characterized by high values for the correlation coefficient (r²), cross-validated correlation coefficient (q²), and external validation correlation coefficient (r²_pred). nih.govnih.gov

Table 1: Key Parameters in QSAR Model Validation

Parameter Description Acceptable Value
r² (Coefficient of Determination) Measures the goodness of fit of the model to the training set data. > 0.6
q² (Cross-validated r²) Assesses the internal predictive ability of the model through cross-validation. > 0.5

| r²_pred (Predictive r²) | Evaluates the model's ability to predict the activity of an external test set. | > 0.5 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful structure-based computational methods that provide detailed insights into how a ligand, such as an 8-azabicyclo[3.2.1]octane derivative, interacts with its biological target at an atomic level. evitachem.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's binding site. researchgate.net Docking algorithms sample a large number of possible poses and use a scoring function to rank them based on their predicted binding affinity. frontiersin.org This method is widely used to screen virtual compound libraries and to understand the structural basis of ligand recognition. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, MD simulations can model the dynamic behavior of the ligand-receptor complex over time. usp.brucl.ac.uk By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how the ligand and protein move and adapt to each other, providing a more realistic representation of the binding process and the stability of the complex. biorxiv.org

A crucial outcome of molecular docking and MD simulations is the precise identification of the ligand's binding pocket within the target protein. vu.nl These simulations can map the topography of the binding site and pinpoint the specific amino acid residues that form key interactions with the ligand.

These interactions, which are vital for molecular recognition and binding affinity, typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues.

Electrostatic Interactions: Involve charged groups on both the ligand and the receptor.

Pi-Pi Stacking: Aromatic ring interactions.

For example, docking studies of 8-azabicyclo[3.2.1]octane derivatives into the active site of the norepinephrine (B1679862) transporter (NET) have identified key hydrogen bonds and hydrophobic interactions that are crucial for their inhibitory activity. nih.gov This knowledge is invaluable for structure-based drug design, as it allows for the targeted modification of the ligand to enhance these favorable interactions and improve potency.

The stability of the ligand-receptor complex is a critical factor for a drug's efficacy. Molecular dynamics simulations are the primary tool for assessing this stability. usp.br By simulating the complex for nanoseconds or even microseconds, researchers can monitor various parameters to understand its dynamic behavior.

Key metrics used to analyze stability include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions in the complex over time from a reference structure. A stable, low RMSD value suggests that the ligand remains tightly bound in its initial pose.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. This can highlight which parts of the protein are flexible and which are stabilized by ligand binding.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity that complements docking scores. mdpi.com

Table 2: Example of Molecular Docking Results for a Hypothetical 8-Azabicyclo[3.2.1]octane Ligand

Parameter Value Key Interacting Residues Interaction Type
Binding Affinity (kcal/mol) -9.5 Asp112, Tyr156 Hydrogen Bond
Docking Score -8.7 Phe320, Trp84 Hydrophobic

| RMSD (Å) | 1.8 | Tyr156 | Pi-Pi Stacking |

De Novo Design Principles for 8-Azabicyclo[3.2.1]octane-Based Ligands

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, starting from the basic 8-azabicyclo[3.2.1]octane scaffold. ehu.esrsc.org This approach leverages the structural information of the target's binding site to design ligands that are perfectly complementary in shape and chemical properties.

The principles of de novo design for this scaffold include:

Scaffold Hopping and Repurposing: Starting with the known 8-azabicyclo[3.2.1]octane core, which provides a rigid and well-defined orientation, programs can explore alternative central scaffolds that maintain the key interaction points while offering novel intellectual property and potentially improved properties. acs.org

Fragment-Based Growth: The binding site is analyzed to identify unfilled pockets or potential new interaction points. Computational algorithms then "grow" new functional groups onto the core scaffold, piece by piece, selecting fragments from a library that can form favorable interactions (e.g., adding a hydrogen bond donor to interact with a newly identified acceptor residue). vu.nl

Linker Modification: The nature and length of linkers connecting the core scaffold to other pharmacophoric groups are optimized to achieve the ideal geometry for binding. For instance, constraining a flexible piperidine (B6355638) ring within the more rigid 8-azabicyclo[3.2.1]octane system has been shown to be beneficial for potency in certain inhibitors. acs.org

Structure-Activity Relationship (SAR) Guided Design: Insights from QSAR and molecular docking studies are used to guide the design process. nih.govresearchgate.net For example, if a QSAR model indicates that a bulky, hydrophobic group at a specific position increases activity, the de novo design algorithm will prioritize placing such groups in that region. acs.orgresearchgate.net

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. frontiersin.org This process significantly reduces the number of compounds that need to be synthesized and tested experimentally. There are two main approaches to virtual screening. nih.gov

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown, but a set of active ligands has been identified. LBVS operates on the principle that structurally similar molecules are likely to have similar biological activities. techscience.com Techniques include:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model is then used as a 3D query to search compound databases for molecules that match these features. mdpi.com

2D/3D Similarity Searching: A known active molecule is used as a template to search for other molecules in a database with similar 2D fingerprints or 3D shapes.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed. researchgate.net This is a powerful approach that uses molecular docking to predict how each molecule in a library will bind to the target's active site. nih.gov The compounds are ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation. researchgate.net This method has been successfully applied to discover novel ligands for a variety of targets. researchgate.net

Often, a hybrid approach combining both ligand- and structure-based methods is used to improve the efficiency and accuracy of virtual screening campaigns. researchgate.net For example, a ligand-based pharmacophore model might be used for an initial rapid screening of a very large database, followed by a more computationally intensive structure-based docking of the resulting smaller subset of compounds. mdpi.com

Applications of 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 Amine and Its Analogs As Research Probes

Development of Selective Pharmacological Tools for Receptor Characterization

The rigid tropane (B1204802) skeleton of 8-azabicyclo[3.2.1]octane derivatives allows for the systematic modification of substituents at various positions, leading to the development of highly selective pharmacological tools for receptor and transporter characterization. These tools are crucial for dissecting the roles of specific subtypes of receptors and transporters in complex biological processes.

A significant area of research has focused on the monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). By altering the substituents on the tropane ring, researchers have been able to develop ligands with high affinity and selectivity for each of these transporters. For example, a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane analogues were synthesized and evaluated for their affinities at DAT, SERT, and NET. nih.gov In this series, the 8-cyclopropylmethyl derivative was identified as a highly selective ligand for DAT over SERT. nih.gov Similarly, another study on 8-substituted isotropanes (3-azabicyclo[3.2.1]octanes) demonstrated that modifications at the 8-position significantly influence binding affinity and selectivity for DAT and SERT.

Beyond monoamine transporters, analogs of 8-azabicyclo[3.2.1]octane have been developed as selective probes for nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, radiofluorinated homologs of epibatidine (B1211577), which contain the 8-azabicyclo[3.2.1]octane core, have been shown to display high in vitro binding affinity for the α4β2-nAChR subtype. nih.gov These selective ligands are invaluable for characterizing the distribution and density of nAChR subtypes in the brain.

The development of such selective pharmacological tools is a cornerstone of neuropharmacology, enabling researchers to probe the function of specific neurotransmitter systems with high precision.

Table 1: Binding Affinities of Representative 8-Azabicyclo[3.2.1]octane Analogs at Monoamine Transporters
CompoundTargetBinding Affinity (Ki, nM)Selectivity (fold)
8-Cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octaneDAT4.01060 (SERT/DAT)
8-Chlorobenzyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octaneDAT3.91358 (NET/DAT)

Utility in Mechanistic Studies of Neurotransmitter Systems and Enzyme Pathways

Selective probes based on the 8-azabicyclo[3.2.1]octane scaffold are not only used for receptor characterization but also play a crucial role in elucidating the mechanisms of neurotransmitter transport and enzyme function. These compounds can act as inhibitors, substrates, or allosteric modulators, providing insights into the dynamic processes of these biological systems.

Tropane-based analogs have been instrumental in understanding the conformational changes that monoamine transporters undergo during the transport cycle. Some atypical inhibitors, which include certain tropane derivatives, are thought to trap the transporter in a specific conformational state, such as the inward-facing conformation. nih.gov By studying the binding and effects of these compounds, researchers can infer the structural rearrangements that are essential for neurotransmitter translocation. acs.org

Furthermore, these analogs have been used to investigate the phenomenon of pharmacochaperoning, where a ligand can rescue misfolded transporter proteins and restore their function. A tropane-based analog of ibogaine (B1199331) was shown to be an effective pharmacochaperone for folding-deficient mutants of both SERT and DAT in vitro and in vivo. nih.govacs.org This has significant implications for understanding the molecular basis of transporter-related diseases and for developing novel therapeutic strategies.

In the realm of enzyme pathways, derivatives of 8-azabicyclo[3.2.1]octane have been developed as potent and selective inhibitors of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govacs.org These inhibitors serve as valuable pharmacological tools to study the role of NAAA in inflammatory processes and to explore its potential as a therapeutic target. nih.govacs.org

Role as Lead Compounds in Academic Drug Discovery Research (Pre-clinical, In Vitro Focus)

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in drug discovery, frequently serving as a starting point for the development of novel therapeutic agents in academic research. Its rigid framework provides a well-defined platform for structure-activity relationship (SAR) studies, allowing for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties.

Numerous academic research programs have focused on modifying the tropane skeleton to develop novel inhibitors of monoamine transporters. nih.gov These studies often involve the synthesis of libraries of analogs with systematic variations in substituents, followed by in vitro evaluation of their binding affinities and functional activities. The data from these SAR studies are then used to build pharmacophore models that guide the design of the next generation of compounds.

For example, extensive SAR studies on 3-diarylmethoxyethylidenyl-8-azabicyclo[3.2.1]octane derivatives have led to the identification of key structural features that determine affinity and selectivity for DAT, SERT, and NET. nih.gov Similarly, research on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides has resulted in the discovery of potent and selective NAAA inhibitors with promising drug-like properties. nih.govacs.org These preclinical, in vitro focused studies are essential for identifying promising lead compounds that can be further developed into clinical candidates.

Isotopic Labeling of 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine for Research Applications

Isotopic labeling of 8-azabicyclo[3.2.1]octane analogs is a powerful technique for creating research probes for in vitro and in vivo studies. By incorporating a radionuclide into the molecule, researchers can visualize and quantify the distribution and density of the target receptor or transporter using imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

A variety of radionuclides have been used to label tropane analogs, including carbon-11 (B1219553) (¹¹C), fluorine-18 (B77423) (¹⁸F), and iodine-123 (¹²³I). For example, radiofluorinated and ¹¹C-labeled derivatives of epibatidine have been developed for PET imaging of nAChRs. nih.govradiologykey.com These radiotracers allow for the non-invasive study of nAChR distribution and function in the living brain.

In the context of monoamine transporters, numerous radiolabeled tropane analogs have been synthesized and evaluated. For instance, [¹²³I]YP256, a 2β-carbomethoxy-3β-(3′-[¹²³I]iodophenyl)tropane, was developed as a potential SPECT radiotracer for the serotonin transporter. nih.gov Although this particular compound did not show selective 5-HTT accumulation in vivo, the study highlights the approach of using radiolabeled tropane analogs to develop imaging agents for the serotonergic system. nih.gov

Furthermore, irreversible ligands for the dopamine transporter have been developed based on the tropane scaffold. These compounds, which can be radiolabeled, are designed to covalently bind to the transporter, providing a tool for studying the binding domains and structure of DAT. acs.org

The development of these isotopically labeled probes is crucial for advancing our understanding of the neurobiology of various disorders and for the development of new diagnostic and therapeutic strategies.

Table 2: Examples of Isotopically Labeled 8-Azabicyclo[3.2.1]octane Analogs for Imaging
Radiolabeled CompoundIsotopeImaging ModalityTarget
[¹⁸F]NCFHEB¹⁸FPETα4β2-nAChR
[¹¹C]AZAN¹¹CPETα4β2-nAChR
[¹²³I]YP256¹²³ISPECTSERT

Future Directions and Emerging Research Avenues for 8 Azabicyclo 3.2.1 Octan 3 Amine Chemistry

Exploration of Novel N-Substitutions and 3-Substitutions Beyond Propyl

The substitution pattern on the 8-azabicyclo[3.2.1]octane ring system is a critical determinant of its pharmacological profile. While the N-propyl group has been a common feature in some derivatives, current research is actively exploring a diverse array of substituents at both the nitrogen (N-8) and the 3-position to modulate potency, selectivity, and pharmacokinetic properties.

It has been observed that modifications to the N-substituent on tropane-based structures can have a significant impact on biological activity. nih.gov For instance, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the nature of the N-substituent was found to be crucial for selectivity at monoamine transporters. nih.gov While some N-substitutions on related scaffolds have little effect on affinity, on others they can significantly improve selectivity. nih.gov

Detailed structure-activity relationship (SAR) studies have identified specific N-substituents that confer high selectivity for particular transporters. For example, an 8-cyclopropylmethyl group was found to impart high selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT). nih.gov In the same series, an 8-(p-chlorobenzyl) derivative demonstrated high selectivity for the DAT over the norepinephrine (B1679862) transporter (NET). nih.gov These findings highlight the potential for fine-tuning the biological activity of the 8-azabicyclo[3.2.1]octane scaffold by exploring a wider range of N-substituents beyond simple alkyl chains.

Similarly, modifications at the 3-position are being extensively investigated. The versatility of this position allows for the introduction of various functional groups, leading to compounds with diverse pharmacological effects. For example, the introduction of a diarylmethoxyethylidenyl group at the 3-position has led to potent and selective DAT ligands. nih.gov Further exploration of different aryl and heteroaryl substitutions at this position is a promising avenue for the discovery of novel therapeutic agents.

The following table summarizes the impact of selected N-substitutions on transporter selectivity in a series of 3-[2-(di(4-fluorophenyl)methoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane derivatives:

N-Substituent (Position 8)DAT K_i (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
Cyclopropylmethyl4.01060-
p-Chlorobenzyl3.9-1358

Data compiled from studies on 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives. nih.gov

Integration with Advanced Screening Technologies (e.g., High-Throughput Screening)

The integration of advanced screening technologies, particularly high-throughput screening (HTS), is set to accelerate the discovery of new drug candidates based on the 8-azabicyclo[3.2.1]octane scaffold. HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets, enabling the identification of initial "hits" with desired activities.

For example, initial HTS efforts were successful in identifying highly potent and selective kappa opioid receptor antagonists based on the 8-azabicyclo[3.2.1]octane framework. lookchem.com This demonstrates the suitability of this scaffold for large-scale screening campaigns. The synthesis of libraries of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold has also been reported, with the intention of screening these compounds to identify new pharmacophores. nih.gov

The process typically involves:

Library Design and Synthesis: Creation of a diverse library of 8-azabicyclo[3.2.1]octane derivatives with varied substitutions at key positions.

Assay Development: Development of robust and automated assays to measure the activity of compounds against the target of interest.

High-Throughput Screening: Rapid screening of the compound library to identify active compounds.

Hit Validation and Optimization: Confirmation of the activity of the initial hits and subsequent chemical modification to improve their properties.

Application of Artificial Intelligence and Machine Learning in Scaffold Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in drug discovery and are being applied to the optimization of privileged scaffolds like 8-azabicyclo[3.2.1]octane. springernature.com These computational methods can analyze vast datasets of chemical structures and biological activities to predict the properties of new compounds, guide library design, and accelerate the lead optimization process. nih.gov

Furthermore, generative AI models can be employed for "scaffold hopping," where the core scaffold of a known active molecule is replaced with a novel one while retaining the desired biological activity. arxiv.org This can lead to the discovery of new chemical entities with improved properties or novel intellectual property. Deep learning models can also be trained to generate new molecules with optimized properties by learning the complex relationships between chemical structure and biological function. arxiv.org

Key applications of AI and ML in the context of the 8-azabicyclo[3.2.1]octane scaffold include:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of new derivatives.

Virtual Screening: Using machine learning models to screen virtual libraries of compounds and identify those with a high probability of being active.

De Novo Design: Employing generative models to design novel 8-azabicyclo[3.2.1]octane derivatives with desired property profiles.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds to guide their optimization.

Uncovering New Biological Targets for the 8-Azabicyclo[3.2.1]octane Pharmacophore

The 8-azabicyclo[3.2.1]octane pharmacophore has already demonstrated activity against a range of biological targets, and ongoing research continues to uncover new therapeutic opportunities. The rigid structure of this scaffold allows it to present functional groups in a precise spatial arrangement, making it an ideal starting point for the design of ligands for a variety of receptors and enzymes.

Initially known for its interaction with the central nervous system, particularly as a core component of tropane (B1204802) alkaloids, the therapeutic applications of this scaffold have expanded significantly. nih.gov Recent research has identified compounds with this core structure that act as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a potential target for inflammatory conditions. acs.orgnih.gov The discovery of pyrazole (B372694) azabicyclooctane sulfonamides as a novel class of non-covalent NAAA inhibitors highlights the potential for this scaffold to be adapted to new and diverse biological targets. acs.org

Furthermore, derivatives of 8-azabicyclo[3.2.1]octane have been investigated as kappa opioid receptor antagonists, monoamine reuptake inhibitors, and GPR119 agonists. nih.govlookchem.comnih.gov The ability of this single scaffold to be decorated with different functionalities to target such a diverse set of proteins underscores its versatility and potential for future drug discovery efforts.

The following table showcases the diversity of biological targets for which 8-azabicyclo[3.2.1]octane derivatives have shown significant activity:

Biological TargetTherapeutic Area
Monoamine Transporters (DAT, SERT, NET)Neurological and Psychiatric Disorders
Kappa Opioid ReceptorsPain, Addiction, Depression
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)Inflammation
GPR119Metabolic Disorders
mTORC1/2Cancer, Neurological Disorders

This diversification of biological targets suggests that the 8-azabicyclo[3.2.1]octane pharmacophore is far from being fully exploited. Future research will likely focus on screening libraries of these compounds against a wider range of targets, including kinases, proteases, and ion channels, to uncover new therapeutic applications.

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